2,5-dichloro-N-(pentan-2-yl)benzamide
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Overview
Description
2,5-Dichloro-N-(pentan-2-yl)benzamide is an organic compound with the molecular formula C12H15Cl2NO It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2nd and 5th positions of the benzene ring and a pentan-2-yl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(pentan-2-yl)benzamide typically involves the condensation of 2,5-dichlorobenzoic acid with pentan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(pentan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2,5-Dichloro-N-(pentan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets, such as the PEX domain of matrix metalloproteinase-1 (MT1-MMP). By binding to this domain, the compound inhibits the enzyme’s activity, thereby preventing the degradation of extracellular matrix components and reducing tumor growth and metastasis . The binding is dependent on key amino acid residues within the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-(pentan-2-yl)benzamide: Similar structure but with chlorine atoms at the 3rd and 4th positions.
2,6-Dichloro-N-(pentan-2-yl)benzamide: Chlorine atoms at the 2nd and 6th positions.
2,5-Dichloro-N-(methyl)benzamide: Similar structure with a methyl group instead of a pentan-2-yl group.
Uniqueness
2,5-Dichloro-N-(pentan-2-yl)benzamide is unique due to its specific substitution pattern and the presence of the pentan-2-yl group, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2,5-dichloro-N-pentan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)10-7-9(13)5-6-11(10)14/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMDRJLJMOCFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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